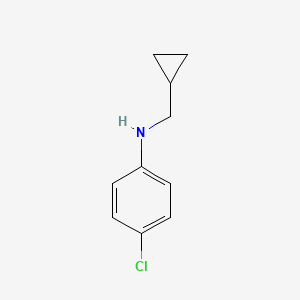
4-Chloro-N-(cyclopropylmethyl)aniline
Übersicht
Beschreibung
4-Chloro-N-(cyclopropylmethyl)aniline (4-CNMA) is an organic compound with a unique molecular structure. It is a derivative of aniline and has a chloro substituent at the para position. 4-CNMA is a versatile compound with many applications in the sciences, including medical, industrial, and research.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-(cyclopropylmethyl)aniline has many applications in the scientific field. It is used as a building block for the synthesis of other organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is used as a catalyst in organic synthesis. It is also used in the synthesis of polymers. In addition, 4-Chloro-N-(cyclopropylmethyl)aniline is used in the synthesis of polyesters and polyamides.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-(cyclopropylmethyl)aniline is not fully understood. However, it is believed to act as an inhibitor of enzymes that are involved in the metabolism of other compounds. It is also believed to act as an antioxidant, scavenging free radicals.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Chloro-N-(cyclopropylmethyl)aniline are not fully understood. It is believed to have some effect on the nervous system, but this has not been studied in detail. It is also believed to have some effect on the cardiovascular system, but this has not been studied in detail either.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Chloro-N-(cyclopropylmethyl)aniline in lab experiments include its low cost, low toxicity, and its versatility. It is also relatively easy to synthesize and can be used in a variety of applications. The main limitation of 4-Chloro-N-(cyclopropylmethyl)aniline is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
Future research should focus on further understanding the biochemical and physiological effects of 4-Chloro-N-(cyclopropylmethyl)aniline. In addition, further research should focus on the development of new synthetic methods for 4-Chloro-N-(cyclopropylmethyl)aniline and its derivatives. Furthermore, research should focus on the development of new applications for 4-Chloro-N-(cyclopropylmethyl)aniline, such as the development of new pharmaceuticals and agrochemicals. Finally, research should focus on the development of new methods for the synthesis of polymers.
Eigenschaften
IUPAC Name |
4-chloro-N-(cyclopropylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,12H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMRFDUZTOOYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(cyclopropylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393930.png)
![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393931.png)
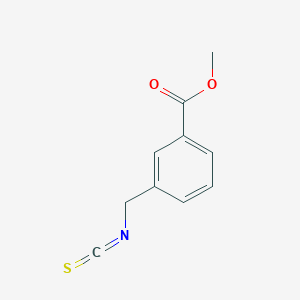
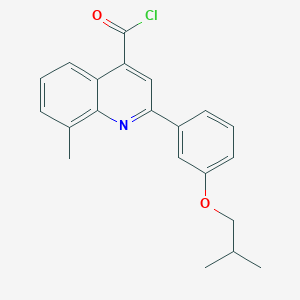
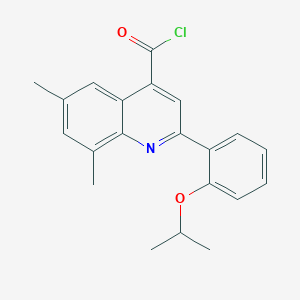
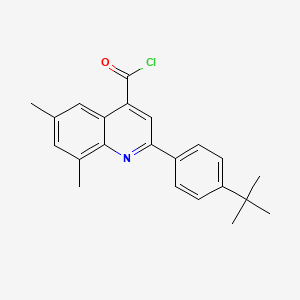
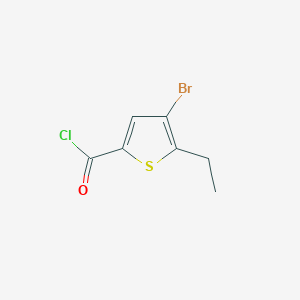
![2-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393940.png)
![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393941.png)
![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1393942.png)
![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B1393943.png)
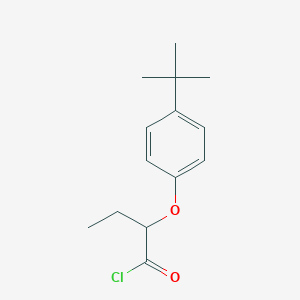
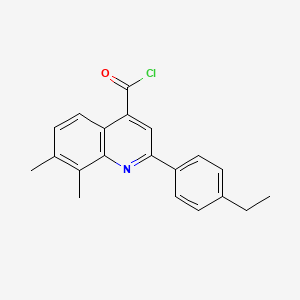
![2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1393951.png)